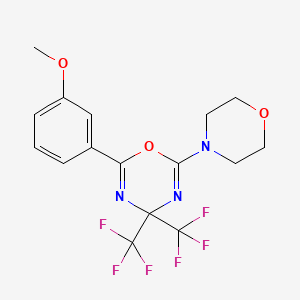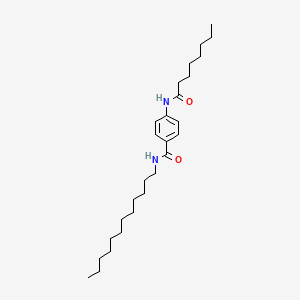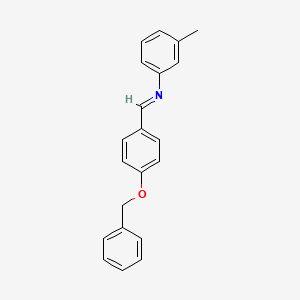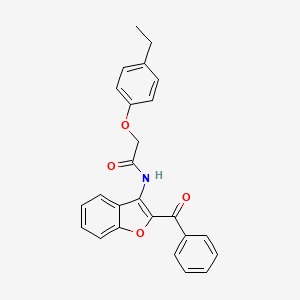![molecular formula C23H27NO2 B15023906 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B15023906.png)
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound that features an indole core structure substituted with a 2,5-dimethylphenoxyethyl group and a 2,2-dimethylpropan-1-one moiety
準備方法
The synthesis of 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution with 2,5-Dimethylphenoxyethyl Group: The indole derivative is then alkylated with 2-(2,5-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the 2,2-Dimethylpropan-1-one Moiety: The final step involves the acylation of the indole derivative with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond and formation of the corresponding carboxylic acid and alcohol.
科学的研究の応用
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Material Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The phenoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which can affect its chemical reactivity and biological activity.
1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one: The substitution at different positions on the phenoxy group can lead to variations in the compound’s physical properties and interactions with molecular targets.
1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-2-one: This compound differs in the position of the carbonyl group, which can influence its chemical stability and reactivity.
特性
分子式 |
C23H27NO2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
1-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C23H27NO2/c1-16-10-11-17(2)21(14-16)26-13-12-24-15-19(22(25)23(3,4)5)18-8-6-7-9-20(18)24/h6-11,14-15H,12-13H2,1-5H3 |
InChIキー |
LTDFFQHXPLAFNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B15023824.png)
![N-(2-phenylethyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023838.png)
![5-(2-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15023839.png)


![4-bromo-N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15023853.png)
![5,7-dimethyl-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15023859.png)
![(3E)-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B15023863.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15023881.png)
![N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B15023895.png)
![N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B15023902.png)
![2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-N-phenyltetrahydropyrimidine-1(2H)-carboxamide](/img/structure/B15023910.png)

